molecular formula C12H22N2O2 B2569221 tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate CAS No. 2155852-87-0

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B2569221
CAS No.: 2155852-87-0
M. Wt: 226.32
InChI Key: DMBGWVCELMTFCO-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is a bicyclic organic compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound features a unique cyclopropane-fused azabicyclo[5.1.0]octane scaffold, a structure of significant interest in synthetic and medicinal chemistry. The scaffold is related to novel cyclopropane-fused medium heterocycles that have been identified as possessing promising biological activity, with some analogues showing potent anticancer properties in preliminary studies . The molecular structure includes a tert-butoxycarbonyl (Boc) protected amine group, which is a common feature in organic synthesis and drug discovery. The compound is supplied with a high level of purity (95%) and is characterized by its CAS number, 2155852-87-0 . This product is intended for research purposes as a chemical building block or potential pharmacophore and is strictly for laboratory use. It is not designed for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this compound to explore new chemical spaces in the development of novel active compounds.

Properties

IUPAC Name

tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-8-9(13)10(8)14/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBGWVCELMTFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-87-0
Record name tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves several steps. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and ethanol as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate in ethanol typically yields a reduced form of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind effectively to these targets, thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 149.9 Ų ([M+H]⁺) to 157.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
  • Synthetic Utility: The Boc group enhances stability during synthesis, while the amino group offers a reactive site for further functionalization.

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous bicyclic azabicyclo carboxylates from PharmaBlock Sciences (). Structural variations in ring size, substituents, and functional groups critically influence their physicochemical and biochemical profiles.

Structural and Functional Group Differences

Compound Name (CAS) Bicyclo System Substituents Molecular Formula Key Features
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate (1240782-81-3) [5.1.0]octane 8-amino, Boc C₁₂H₂₂N₂O₂ High ring strain; nucleophilic amine
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (617714-22-4) [2.2.2]octane 5-aza, Boc C₁₁H₂₁N₃O₂ Dual nitrogen sites; larger, less strained ring
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (198835-04-0) [2.2.2]octane 5-oxo, Boc C₁₂H₂₁NO₃ Ketone group; potential for redox reactivity
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (134003-84-2) [2.2.1]heptane 6-oxo, Boc C₁₁H₁₉NO₃ Smaller, strained ring; ketone substituent

Key Comparative Insights

The [2.2.1]heptane derivative (CAS: 134003-84-2) is more compact, which may restrict conformational flexibility and alter binding interactions in biological systems.

Functional Group Reactivity: The 8-amino group in the target compound provides a site for hydrogen bonding and electrophilic substitution, distinguishing it from oxo- or diaza-substituted analogs. For example, the 5-oxo derivative (CAS: 198835-04-0) may participate in keto-enol tautomerism or serve as a carbonyl electrophile . The diazabicyclo[2.2.2]octane analog (CAS: 617714-22-4) contains two nitrogen atoms, enabling chelation or dual-site interactions in catalysis or drug design.

CCS Trends: While CCS data for analogs are unavailable, the target compound’s moderate CCS values (149.9–157.9 Ų) suggest a balance between size and polarity, likely differing from bulkier [2.2.2]octane derivatives .

Biological Activity

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the azabicyclo family, which is characterized by a bicyclic structure that can interact with various biological targets, making it a valuable scaffold in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound features both amino and carboxylate functional groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number2155852-87-0
InChI KeyDMBGWVCELMTFCO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bicyclic structure facilitates binding to receptors or enzymes, influencing various biochemical pathways.

Target Interactions

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, due to its structural similarities to known neuroactive compounds. This interaction can potentially lead to effects on mood, cognition, and motor control.

Biological Activity

Anticancer Potential : Preliminary studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, in a study assessing the efficacy of related compounds against HeLa cells, several derivatives demonstrated IC₅₀ values ranging from 17.4 μM to >100 μM, indicating varying levels of cytotoxicity.

CompoundIC₅₀ (μM)Remarks
8ac78.0 ± 1.8Moderate activity
8ah66.2 ± 4.3Moderate activity
8ad>100Low activity
8ec17.4 ± 0.9High activity

Case Studies

  • Neuroprotective Effects : In animal models, this compound has been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage.
  • Antimicrobial Activity : Some studies have explored the antimicrobial potential of this compound, revealing promising results against certain bacterial strains.
  • Analgesic Properties : Investigations into the analgesic effects have shown that it may modulate pain pathways, providing a basis for further exploration in pain management therapies.

Q & A

Q. What are the common synthetic routes for tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via ring-closing strategies, such as intramolecular cyclization of precursor amines or aziridine intermediates. For example, the tert-butyl carbamate (Boc) group is introduced early to protect the amine during synthesis . Optimization involves adjusting reaction temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., dichloromethane or THF), and catalytic systems (e.g., Pd-mediated cross-coupling for bicyclic scaffolds). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product (purity ≥95%) .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Key characterization includes:

  • NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H NMR). The bicyclo[5.1.0]octane scaffold’s protons show distinct splitting patterns between δ 1.8–3.2 ppm, with aziridine protons near δ 2.5–3.0 ppm .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) for C₁₂H₂₂N₂O₂ should appear at m/z 226.32 .
  • IR : Stretching vibrations for the carbonyl group (C=O) of the Boc group appear at ~1680–1720 cm⁻¹ .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound in a tightly sealed container under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, as the Boc group is sensitive to hydrolysis. Use inert atmospheres (N₂ or Ar) during reactions to preserve the amine’s integrity. Electrostatic discharge should be mitigated by grounding equipment .

Q. What role does the tert-butyl carbamate group play in the compound’s reactivity?

The Boc group serves as a temporary protective group for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It can be selectively removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for downstream functionalization .

Q. How can researchers confirm the bicyclo[5.1.0]octane scaffold’s structure?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL refine crystal structures by analyzing diffraction data to resolve bond lengths and angles (e.g., C-N bond ~1.45 Å in the aziridine ring) . Alternative methods include NOESY NMR to validate spatial proximity of protons in the bicyclic system .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data between this compound and its structural analogs?

Contradictions in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:

  • Comparative Analysis : Use control samples of structurally validated analogs (e.g., tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 1251013-69-0) to benchmark spectral features .
  • High-Resolution MS : Confirm molecular formulas with HRMS (accuracy <5 ppm) to distinguish isomers .
  • Dynamic NMR : Resolve overlapping signals by varying temperature to observe conformational exchange .

Q. What computational methods are effective in modeling the compound’s conformation and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the lowest-energy conformation of the bicyclo[5.1.0]octane scaffold. Molecular dynamics simulations (e.g., in explicit solvent models) assess flexibility, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugation effects in the aziridine ring .

Q. What strategies are used to synthesize enantiomerically pure forms, and how is stereochemistry validated?

Asymmetric synthesis employs chiral catalysts (e.g., Jacobsen’s catalyst for aziridine formation) or chiral auxiliaries. Stereochemical validation uses:

  • Chiral HPLC : Compare retention times with racemic mixtures.
  • Optical Rotation : Measure specific rotation ([α]D) against standards.
  • X-ray Crystallography : Resolve absolute configuration via anomalous scattering .

Q. How does the compound’s reactivity compare to similar bicyclic amines in cross-coupling reactions?

The bicyclo[5.1.0]octane scaffold exhibits strain-driven reactivity, enabling ring-opening reactions under milder conditions than less-strained analogs (e.g., bicyclo[3.2.0] systems). For example, Pd-catalyzed Buchwald-Hartwig amination proceeds at 60°C with this compound vs. 80°C for bicyclo[3.2.0] analogs .

Q. What are the challenges in using X-ray crystallography for structural determination, and how are they addressed?

Challenges include low crystal quality and weak diffraction. Solutions:

  • Crystal Growth : Use vapor diffusion with solvents like ether/hexane.
  • Data Collection : Employ synchrotron radiation for small crystals.
  • Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned data .

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